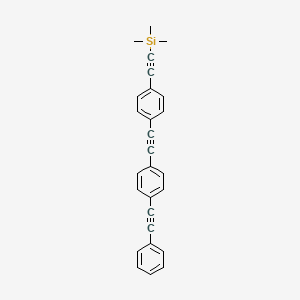

Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane is a chemical compound with the molecular formula C19H18Si . It is also known by other names such as 1-(2-phenylethynyl)-4-[(trimethylsilyl)ethynyl]benzene .

Molecular Structure Analysis

The molecular structure of this compound consists of a silicon atom bonded to three methyl groups and an ethynyl group, which is further connected to a phenyl group . The average mass of the molecule is 274.432 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 361.1±34.0 °C at 760 mmHg, and a flash point of 170.1±18.2 °C . It has a molar refractivity of 88.6±0.4 cm3 . The compound has no hydrogen bond acceptors or donors, and it has four freely rotating bonds .Applications De Recherche Scientifique

Electrochemical Applications : Trimethylsilane compounds have been studied in electrochemical silylation processes. For instance, the electrochemical reduction of chlorotrimethylsilane with phenylacetylene results in silylated ethynyl derivatives (Jouikov & Salaheev, 1996).

Nuclear Magnetic Resonance (NMR) Studies : Trimethyl(phenylethynyl)silane has been investigated using 13C Fourier transform NMR, providing insights into silicon-carbon bonding (Levy, White, & Cargioli, 1972).

Organic Synthesis : Various trimethylsilane compounds are used in organic synthesis. For example, trimethyl-phenylethynyl-silane mediates the formation of benzene derivatives in high selectivity and good yields (Zhou Li-shan, 2012).

Polymer Formation : Trimethylsilane derivatives like trimethyl(ethynyl)silane have been used in laser-induced formation of polymers in the gas phase, highlighting their potential in chemical vapor deposition processes (Pola et al., 2001).

Silicon Protective Group in Synthesis : The trimethylsilane group has been utilized as a protective group for silicon in synthesis, particularly in the formation of organosilica with varied hydrophobicity (Popp et al., 2007).

Materials for Electronic Devices : Trimethylsilane derivatives have shown promise in the synthesis of electronic materials, particularly for organic light-emitting devices and organic photovoltaic cells (Ilies et al., 2008).

Catalytic Applications : Nickel-catalyzed silylolefination processes involve trimethylsilane compounds, indicating their relevance in catalysis (Ni & Luh, 2003).

Chemical Vapor Deposition (CVD) Processes : Trimethyl(phenyl)silane has been explored for its utility in CVD processes, especially for the production of dielectric films of hydrogenated silicon carbide (Ermakova et al., 2015).

Propriétés

IUPAC Name |

trimethyl-[2-[4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]phenyl]ethynyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22Si/c1-28(2,3)22-21-27-19-17-26(18-20-27)16-15-25-13-11-24(12-14-25)10-9-23-7-5-4-6-8-23/h4-8,11-14,17-20H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAIKLSJORSSIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477182 |

Source

|

| Record name | Trimethyl[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane | |

CAS RN |

518342-75-1 |

Source

|

| Record name | Trimethyl[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315265.png)

![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)

![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)